molecular formula C19H20NO5P B2790448 diethyl {[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]methyl}phosphonate CAS No. 140150-99-8

diethyl {[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]methyl}phosphonate

Cat. No.: B2790448
CAS No.: 140150-99-8
M. Wt: 373.345
InChI Key: WKMJYHVQGRUZGG-UHFFFAOYSA-N
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Description

diethyl {[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]methyl}phosphonate is a complex organic compound that belongs to the class of isoindole-1,3-dione derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]methyl}phosphonate typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization. One common method involves the reaction of phthalic anhydride with an appropriate amine to form the isoindole-1,3-dione core, which is then functionalized with diethoxyphosphorylmethyl groups .

Industrial Production Methods

Industrial production of this compound may involve solventless conditions to adhere to green chemistry principles. This approach not only reduces the environmental impact but also enhances the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

diethyl {[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]methyl}phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield highly substituted isoindole-1,3-dione derivatives, while reduction can produce simpler, less functionalized compounds .

Scientific Research Applications

diethyl {[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]methyl}phosphonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of diethyl {[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]methyl}phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindole-1,3-dione derivatives, such as:

  • N-isoindoline-1,3-dione
  • 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione
  • Multifunctionalized isoindole-1,3-diones

Uniqueness

What sets diethyl {[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]methyl}phosphonate apart is its unique diethoxyphosphorylmethyl functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .

Biological Activity

Diethyl {[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]methyl}phosphonate, also known as diethyl phthalimidomethyl phosphonate, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is diethyl [(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phosphonate , with the molecular formula C13H16NO5PC_{13}H_{16}NO_{5}P and a molecular weight of 297.247 g/mol. The structural representation can be summarized as follows:

PropertyValue
IUPAC NameDiethyl phthalimidomethyl phosphonate
Molecular FormulaC₁₃H₁₆N O₅P
Molecular Weight297.247 g/mol
CAS Number33512-26-4

Antimicrobial Activity

Research indicates that diethyl phthalimidomethyl phosphonate exhibits antimicrobial properties . In a study evaluating its activity against various bacterial strains, it demonstrated weak antimicrobial effects with an inhibition zone of approximately 7 mm against Bacillus subtilis . This suggests that while the compound may have some efficacy, it is not highly potent as an antimicrobial agent.

The biological activity of diethyl phthalimidomethyl phosphonate can be attributed to its ability to interact with cellular components through hydrogen bonding and other intermolecular forces. For instance, in studies involving crystal structures, the compound was shown to form inversion dimers linked via N—H⋯O(=P) hydrogen bonds . This structural characteristic may facilitate interactions with biological targets, although specific pathways remain to be fully elucidated.

Study on Antimicrobial Efficacy

A notable study focused on the synthesis and characterization of diethyl phthalimidomethyl phosphonate aimed at assessing its antimicrobial activity. The results indicated that the compound could inhibit the growth of certain bacterial strains but required further optimization to enhance its efficacy .

Crystallographic Studies

Crystallographic analysis has provided insights into the molecular arrangement and bonding characteristics of diethyl phthalimidomethyl phosphonate. The formation of hydrogen bonds between molecules suggests potential pathways for biological interactions . Such studies are crucial for understanding how structural features influence biological activity.

Properties

IUPAC Name

2-[2-(diethoxyphosphorylmethyl)phenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20NO5P/c1-3-24-26(23,25-4-2)13-14-9-5-8-12-17(14)20-18(21)15-10-6-7-11-16(15)19(20)22/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMJYHVQGRUZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C2=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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